molecular formula C26H34 B1528413 [Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene] CAS No. 87941-87-5

[Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene]

Cat. No.: B1528413
CAS No.: 87941-87-5
M. Wt: 346.5 g/mol
InChI Key: YZLOLTPUGNGFMG-UHFFFAOYSA-N
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Description

[Trans(trans)]-1,1’-[1,1’-bicyclohexyl]-4,4’-diylbis[4-methylbenzene] is a chemical compound with the molecular formula C26H34 and a molecular weight of 346.55 g/mol. This compound is characterized by its unique structure, which includes two bicyclohexyl groups connected by a central benzene ring, each substituted with a methyl group. It is known for its stability and specific chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Trans(trans)]-1,1’-[1,1’-bicyclohexyl]-4,4’-diylbis[4-methylbenzene] typically involves the reaction of 4-methylbenzyl chloride with bicyclohexyl in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[Trans(trans)]-1,1’-[1,1’-bicyclohexyl]-4,4’-diylbis[4-methylbenzene] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

[Trans(trans)]-1,1’-[1,1’-bicyclohexyl]-4,4’-diylbis[4-methylbenzene] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and high-performance polymers.

Mechanism of Action

The mechanism of action of [Trans(trans)]-1,1’-[1,1’-bicyclohexyl]-4,4’-diylbis[4-methylbenzene] involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[1,1’-Bicyclohexyl]-4,4’-diylbis[4-methylbenzene]: A similar compound with slight structural variations.

    1,1’-[1,1’-Bicyclohexyl]-4,4’-diylbis[4-ethylbenzene]: Another related compound with an ethyl group instead of a methyl group.

Uniqueness

[Trans(trans)]-1,1’-[1,1’-bicyclohexyl]-4,4’-diylbis[4-methylbenzene] is unique due to its specific trans configuration and the presence of two bicyclohexyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-methyl-4-[4-[4-(4-methylphenyl)cyclohexyl]cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34/c1-19-3-7-21(8-4-19)23-11-15-25(16-12-23)26-17-13-24(14-18-26)22-9-5-20(2)6-10-22/h3-10,23-26H,11-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLOLTPUGNGFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(CC3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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